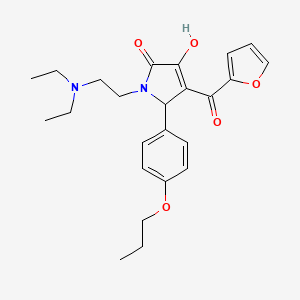

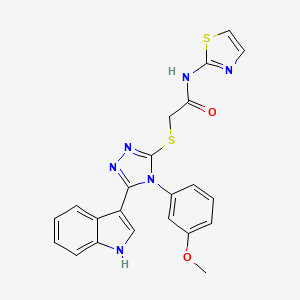

1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic molecules that exhibit a rich chemistry due to their diverse functional groups and structural features. Pyrrole derivatives, in particular, are of interest for their potential in various applications, including pharmaceuticals and materials science. The presence of furan and pyrrolone moieties suggests a compound with significant biological activity and chemical reactivity potential.

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves aldol condensation or reactions of esters of acylpyruvic acid with aromatic aldehydes and amines. For instance, Singh et al. (2014) synthesized a pyrrole chalcone derivative through aldol condensation, highlighting the importance of catalysts in facilitating these reactions (Singh, Rawat, & Sahu, 2014).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often analyzed using spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy, complemented by quantum chemical calculations. These methods provide insights into the molecule's electronic structure and potential interaction sites. The study by Singh et al. (2014) employed quantum chemical calculations alongside spectroscopic data to confirm the structure of a synthesized compound, revealing important aspects such as dimer formation and resonance assisted hydrogen bonds (Singh, Rawat, & Sahu, 2014).

Chemical Reactions and Properties

Chemical reactions involving pyrrole derivatives can lead to a wide variety of heterocyclic compounds. The reactivity of such compounds often hinges on the presence of carbonyl groups and the ability to undergo nucleophilic attacks. The work by Singh et al. (2014) demonstrates the compound's potential to react and form heterocyclic compounds through nucleophilic attack, showcasing the versatility of pyrrole derivatives in synthetic chemistry (Singh, Rawat, & Sahu, 2014).

Scientific Research Applications

Synthesis and Characterization

Research in the field of pyrrole derivatives has focused on synthesizing and characterizing compounds for various applications. Singh et al. (2014) synthesized a pyrrole chalcone derivative, emphasizing the importance of spectroscopic analyses (FT–IR, 1H NMR, UV–visible) and quantum chemical calculations in confirming the structure of such compounds. Their work highlighted the potential of these compounds in forming dimers with multiple interactions, crucial for developing new heterocyclic compounds such as oxiranes, oxazoles, and pyridines (Singh, Rawat, & Sahu, 2014).

Catalysis and Synthetic Applications

Another study by Yang et al. (2009) demonstrated the use of a chiral Cr(III)(salen)Cl complex in catalyzing the enantioselective intramolecular addition of tertiary enamides to ketones. This process efficiently produced highly enantioenriched 1H-pyrrol-2(3H)-one derivatives, showcasing the compound's potential in synthetic organic chemistry and the creation of compounds with significant biological activity (Yang, Wang, Huang, & Wang, 2009).

Potential Antibacterial Activity

Gein et al. (2010) explored the synthesis of previously unreported pyrrole derivatives with potential antimicrobial activity. Their findings suggested that electron-acceptor substituents in the compound's structure could increase its antimicrobial efficacy, a promising avenue for developing new antimicrobial agents (Gein et al., 2010).

Structural Insights and Applications

Research on pyrrole derivatives often emphasizes structural insights and their implications for applications. The study by Koca et al. (2014) on the synthesis and structural characterization of pyrrole heterocyclic systems bearing amino acid units illustrates the versatility of these compounds. Such research paves the way for novel applications in materials science and medicinal chemistry, highlighting the importance of structural analysis in understanding and exploiting the properties of pyrrole derivatives (Koca, Saçmacı, Yılmaz, & Üngören, 2014).

properties

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propoxyphenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-4-15-30-18-11-9-17(10-12-18)21-20(22(27)19-8-7-16-31-19)23(28)24(29)26(21)14-13-25(5-2)6-3/h7-12,16,21,28H,4-6,13-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMXDSPBPQNDRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(CC)CC)O)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)

![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)

![2-[1-(4-Morpholin-4-ylbenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2497683.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497687.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2497691.png)

![N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2497694.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2497695.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2497696.png)